{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Overview
Description
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring, an oxadiazole ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridinium salts and pyrimidine derivatives, have been known to interact with various biological targets, including protein kinases . These enzymes play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, it might form salt bridge contacts, unusual π-anion interactions, and several hydrophobic and van der Waals interactions .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases like parkinson’s disease . This inhibition could potentially affect various biochemical pathways related to neuronal health and function .
Result of Action
Based on the structural similarity to other compounds, it can be speculated that the compound may have potential neuroprotective effects by inhibiting the aggregation of α-syn .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could potentially influence the action, efficacy, and stability of this compound . For instance, the presence of dissolved organic matter derived from sludge and straw in contaminated soils has been shown to increase the degradation of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Amine Group: The amine group is incorporated via nucleophilic substitution reactions.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
- {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine sulfate
Uniqueness
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate is unique due to its trifluoroacetate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;3-2(4,5)1(6)7/h1-4H,5,9H2;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWULRQWTYKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-30-6 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(2-pyridinyl)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.